2-(1-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)sulfonyl)-1H-indol-3-yl)ethylamine
2-(1-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)sulfonyl)-1H-indol-3-yl)ethylamine
WAY-181187 is a potent and selective 5-HT6 receptor agonist. WAY-181187 possesses high affinity binding (2.2 and 4.8 nM, respectively) at the human 5-HT6 receptor and profile as full receptor agonists (WAY-181187: EC50=6.6 nM, Emax=93%). In the rat frontal cortex, acute administration of WAY-181187 (3-30 mg/kg, subcutaneous (s.c.)) significantly increased extracellular GABA concentrations without altering the levels of glutamate or norepinephrine.
Brand Name:
Vulcanchem
CAS No.:
554403-49-5
VCID:
VC0547102
InChI:
InChI=1S/C15H13ClN4O2S2/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20/h1-4,7-9H,5-6,17H2
SMILES:
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN
Molecular Formula:
C15H13ClN4O2S2
Molecular Weight:
380.9 g/mol
2-(1-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)sulfonyl)-1H-indol-3-yl)ethylamine
CAS No.: 554403-49-5
Cat. No.: VC0547102
Molecular Formula: C15H13ClN4O2S2
Molecular Weight: 380.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | WAY-181187 is a potent and selective 5-HT6 receptor agonist. WAY-181187 possesses high affinity binding (2.2 and 4.8 nM, respectively) at the human 5-HT6 receptor and profile as full receptor agonists (WAY-181187: EC50=6.6 nM, Emax=93%). In the rat frontal cortex, acute administration of WAY-181187 (3-30 mg/kg, subcutaneous (s.c.)) significantly increased extracellular GABA concentrations without altering the levels of glutamate or norepinephrine. |
|---|---|
| CAS No. | 554403-49-5 |
| Molecular Formula | C15H13ClN4O2S2 |
| Molecular Weight | 380.9 g/mol |
| IUPAC Name | 2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine |
| Standard InChI | InChI=1S/C15H13ClN4O2S2/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20/h1-4,7-9H,5-6,17H2 |
| Standard InChI Key | RYBOXBBYCVOYNO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN |
| Appearance | Solid powder |
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